

The Pharmacokinetics of Intravaginal Flugestone Acetate Sponges: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of intravaginal **flugestone** acetate (FGA) sponges, a widely used tool for estrus synchronization in sheep and goats. The information presented herein is curated from a variety of scientific sources to support research, development, and clinical application of this technology. **Flugestone** acetate, a synthetic progestogen, is approximately 20 to 25 times more potent than progesterone and functions by suppressing the release of gonadotropins through negative feedback on the hypothalamic-pituitary axis, thereby controlling the estrous cycle.[1][2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **flugestone** acetate when administered via intravaginal sponges in ewes.

Table 1: Plasma Pharmacokinetic Parameters of **Flugestone** Acetate in Ewes



Parameter	Value	Species	Sponge Dosage	Duration of Treatment	Source
Cmax (Maximum Plasma Concentratio n)	1.4 - 3.7 ng/mL	Ovine	20 mg	12-14 days	[2][4][5]
~1.2 µg/L (~1.2 ng/mL)	Ovine	Not Specified	14 days	[6]	
3.0 ng/mL (s.e.m. +/- 0.22) on day 1	Ovine	40 mg	12 days	[7]	_
Tmax (Time to Maximum Plasma Concentratio n)	8 - 24 hours	Ovine	20 mg	12-14 days	[2][4][5]
Within 10 hours	Ovine	Not Specified	14 days	[6]	
Plasma Concentratio n at Plateau	1.1 ng/mL (+/- 0.08) after day 4	Ovine	40 mg	12 days	[7]
~1.2 μg/L (~1.2 ng/mL)	Ovine	Not Specified	14 days	[6]	
Elimination Half-Life (t½)	Biphasic: Rapid phase ($t\frac{1}{2} = 1.6$ hours), Slower phase ($t\frac{1}{2} = 28.7$ hours)	Ovine	Not Specified	14 days	[6]



Time to Undetectable Levels	Below limit of quantification (0.04 ng/mL) one day after sponge removal	Ovine	20 mg	12-14 days	[2][4][5]
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Table 2: **Flugestone** Acetate Residues in Milk and Tissues of Ewes (40 mg Sponge, 14-day Treatment)

Sample Type	Concentration	Time Point	Source
Milk	Plateau level of 1.33 μg/L	At 10 hours after insertion	[6]
0.22 μg/L	10 hours after withdrawal	[6]	
0.08 μg/L	1 day after withdrawal	[6]	_
Undetectable	> 1 day after withdrawal	[6]	
Muscle	1.84 μg/kg (mean)	1 day after withdrawal	[6]
Fat	0.45 μg/kg (mean)	1 day after withdrawal	[6]
Liver	0.44 μg/kg (mean)	1 day after withdrawal	[6]
Kidney	0.17 μg/kg (mean)	1 day after withdrawal	[6]

Experimental Protocols

The methodologies employed in pharmacokinetic studies of intravaginal FGA sponges typically involve the following steps:

- 1. Animal Model and Treatment:
- Species: Ovine (ewes) are the primary model.[6][8][9][10]



- Device: Intravaginal sponges impregnated with flugestone acetate at doses of 20 mg, 30 mg, or 40 mg are commonly used.[1][6][10][11][12]
- Insertion: Sponges are inserted into the vagina using an applicator and left in place for a period of 12 to 14 days.[1][6][11]
- Hormonal Co-treatment: In many protocols for estrus synchronization, an injection of equine chorionic gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), is administered at the time of sponge removal to stimulate follicular growth and ovulation.[1]
 [9][10][11][13][14] Doses typically range from 300 to 700 IU.[1][11]

2. Sample Collection:

- Blood Sampling: Blood samples are collected at various time points before, during, and after the sponge treatment to determine plasma concentrations of **flugestone** acetate and other hormones like progesterone.[7][8][9] Sampling frequency is higher around the time of sponge insertion and removal to accurately capture the absorption and elimination phases.[6][7]
- Tissue and Milk Sampling: For residue studies, milk and tissue samples (muscle, fat, liver, kidney) are collected at specified times after sponge removal.[6]

3. Analytical Methodology:

- Sample Preparation: Plasma samples typically undergo a liquid-liquid extraction process to isolate the **flugestone** acetate.[15]
- Quantification: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common and validated method for the quantitative determination of flugestone acetate in ovine plasma.[6][15] Radioimmunoassay (RIA) has also been used.[7] The limit of quantification for HPLC-MS/MS has been reported to be as low as 0.04 ng/mL.[2][4][5]

Visualizations Signaling Pathway



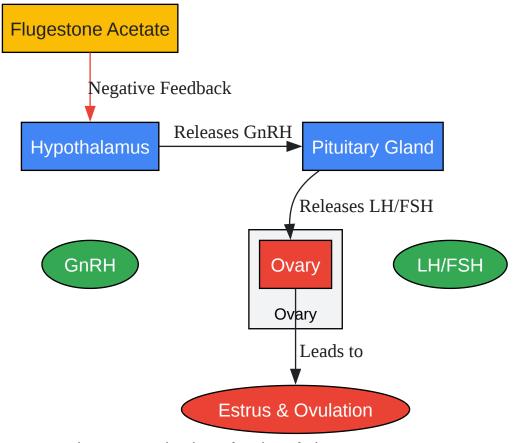


Figure 1: Mechanism of Action of Flugestone Acetate

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Caption: Negative feedback of FGA on the hypothalamic-pituitary-ovarian axis.

Experimental Workflow



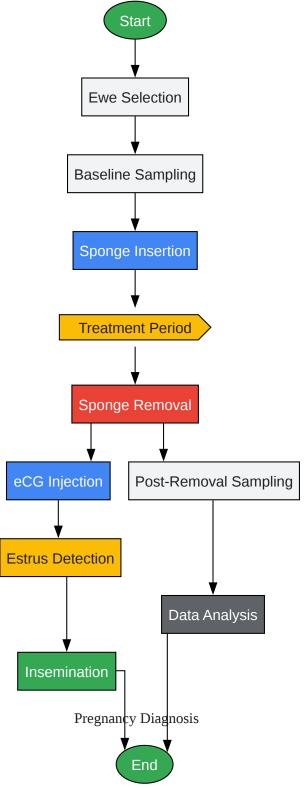


Figure 2: Experimental Workflow for FGA Sponge Studies

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Caption: Typical workflow for estrus synchronization using FGA sponges in ewes.



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